4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its bromo, fluoro, and nitro functional groups attached to a phenol ring, which is further connected to a piperidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenol derivative (2-bromo-6-fluoro-4-nitrophenol). This phenol derivative can be reacted with piperidine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the intermediate piperidine-phenol compound. The resulting intermediate is then esterified using tert-butyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Iodo or azido derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound's reactivity with biological molecules can be explored for drug discovery and development.
Medicine: Potential use in the design of pharmaceuticals targeting specific diseases.
Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the piperidine and ester groups.
2-Bromo-4-methyl-6-nitrophenol: Similar nitro and bromo groups but different substituents on the phenol ring.
Uniqueness: The presence of the piperidine ring and the tert-butyl ester group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrFN2O5/c1-17(2,3)26-16(22)20-6-4-11(5-7-20)10-25-15-13(18)8-12(21(23)24)9-14(15)19/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDWMQDHUKLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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